Trisodium diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

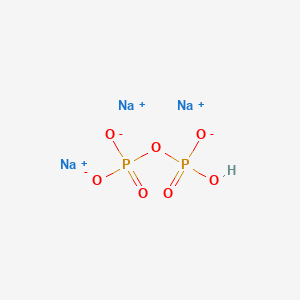

Trisodium diphosphate, also known as trisodium monohydrogen diphosphate, is an inorganic compound with the chemical formula Na₃HP₂O₇. It is a white, granular or crystalline solid that is highly soluble in water. This compound is commonly used as a stabilizer, leavening agent, emulsifier, and nutrient in various industrial and food applications .

Preparation Methods

Trisodium diphosphate is typically manufactured by calcining sodium orthophosphate with a Na₂O:P₂O₅ ratio of 3:2 . The process involves heating sodium orthophosphate to a high temperature to induce a chemical reaction that forms this compound. This method is widely used in industrial production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Trisodium diphosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form disodium hydrogen phosphate and sodium hydroxide.

Acid-Base Reactions: It reacts with acids to form phosphoric acid and sodium salts.

Complexation: It can form complexes with metal ions, which is useful in various industrial applications.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), and metal salts. The major products formed from these reactions are disodium hydrogen phosphate, phosphoric acid, and various metal complexes .

Scientific Research Applications

Trisodium diphosphate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

Biology: It serves as a stabilizer in biological samples and as a component in buffer solutions.

Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.

Industry: It is employed in food processing as a leavening agent, emulsifier, and nutrient. .

Mechanism of Action

The mechanism of action of trisodium diphosphate involves its ability to act as a buffering agent, stabilizer, and complexing agent. It can neutralize acids and bases, stabilize pH levels, and form complexes with metal ions. These properties make it useful in various applications, from food processing to industrial cleaning .

Comparison with Similar Compounds

Trisodium diphosphate is often compared with other sodium phosphates, such as:

Monosodium phosphate (NaH₂PO₄): Used primarily as a buffering agent and in food processing.

Disodium phosphate (Na₂HPO₄): Commonly used in food processing, water treatment, and as a buffering agent.

Trisodium phosphate (Na₃PO₄): Known for its use as a cleaning agent, degreaser, and in water treatment

This compound is unique due to its specific chemical structure and properties, which make it particularly effective as a stabilizer and complexing agent in various applications .

Biological Activity

Trisodium diphosphate, also known as trisodium pyrophosphate (TSPP), is a chemical compound with various applications in food processing, medicine, and biochemistry. This article explores its biological activity, focusing on its physiological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : Na₃P₂O₇

- Molecular Weight : 367.86 g/mol

- Solubility : Highly soluble in water

This compound exhibits several biological activities primarily through its interaction with cellular membranes and biochemical pathways. Its effects can be categorized into:

- Antimicrobial Activity : TSPP has been shown to disrupt bacterial cell membranes, leading to cell lysis and death. This is particularly effective against Gram-negative bacteria, such as Salmonella Enteritidis, where TSPP treatment at high pH levels resulted in significant loss of cell viability due to membrane permeabilization .

- Enzymatic Modulation : TSPP can act as a phosphating agent, influencing various enzymatic reactions. It plays a role in energy metabolism by participating in the phosphorylation of substrates, which is critical for ATP production.

- Calcium Binding : The compound has the ability to chelate calcium ions, which can affect various physiological processes including muscle contraction and neurotransmitter release.

Antimicrobial Efficacy

Research indicates that TSPP's antimicrobial properties are concentration-dependent. In a study examining its effect on Salmonella Enteritidis, it was found that higher concentrations of TSPP significantly reduced bacterial viability by disrupting membrane integrity . The following table summarizes the findings:

| Concentration of TSPP (%) | Log Reduction in CFU |

|---|---|

| 1.5 | 2-3 |

| 2.0 | 5-6 |

| 2.5 | >6 |

This demonstrates TSPP's potential as a food preservative by inhibiting pathogenic bacteria.

Physiological Impact

A study on sodium phosphate supplementation (which includes this compound) reported improvements in cardiovascular parameters among participants. Specifically, supplementation led to decreased heart rate and improved stroke volume during exercise, suggesting beneficial effects on physical performance and cardiovascular health .

Case Studies

- Food Safety Applications : In food processing, TSPP is utilized to enhance the safety and shelf-life of meat products by preventing microbial growth. Health Canada has proposed its use as a food additive under regulated conditions, emphasizing its safety profile when used correctly .

- Athletic Performance : A randomized controlled trial investigated the effects of sodium phosphate supplementation on athletic performance. Results indicated that participants receiving TSPP showed improved oxygen uptake efficiency during exercise compared to placebo groups . This suggests potential applications in sports nutrition.

Properties

CAS No. |

14691-80-6 |

|---|---|

Molecular Formula |

H4NaO7P2 |

Molecular Weight |

200.96 g/mol |

IUPAC Name |

trisodium;[hydroxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

14691-80-6 |

physical_description |

DryPowder White powder or grains, occurs anhydrous or as a monohydrate |

Pictograms |

Corrosive; Irritant |

Related CAS |

10042-91-8 |

solubility |

Soluble in wate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the outcome of the Joint FAO/WHO Expert Committee's evaluation of Trisodium Diphosphate?

A1: The abstract states that the Expert Committee revised the specifications for this compound []. This implies that the committee reviewed existing data and potentially updated the acceptable daily intake (ADI), purity standards, and other relevant specifications to ensure the safe use of this compound as a food additive.

Q2: Where can I find more information about the revised specifications for this compound?

A2: The abstract mentions that the complete report contains detailed recommendations and evaluations for all considered food additives, including this compound []. To access the specific revised specifications, one should consult the full report of the Joint FAO/WHO Expert Committee meeting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.